molecular formula C8H11N3O B12238218 N-cyclopropyl-4-methoxypyrimidin-2-amine

N-cyclopropyl-4-methoxypyrimidin-2-amine

Cat. No.: B12238218
M. Wt: 165.19 g/mol
InChI Key: HLSCBWVOZYNXPV-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methoxypyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom at position 1 and a methoxy group at position 4. Pyrimidine derivatives are widely studied due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-methoxypyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methoxypyrimidine with cyclopropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-4-methoxypyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA synthesis, leading to antiproliferative effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-methoxypyrimidin-2-amine is unique due to the presence of both the cyclopropyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-cyclopropyl-4-methoxypyrimidin-2-amine

InChI

InChI=1S/C8H11N3O/c1-12-7-4-5-9-8(11-7)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,9,10,11)

InChI Key

HLSCBWVOZYNXPV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)NC2CC2

Origin of Product

United States

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